Hydroxyvardenafil

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O5S/c1-4-6-20-24-16(3)21-23(31)25-22(26-29(20)21)18-15-17(7-8-19(18)34-5-2)35(32,33)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFHUILKKFVOMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431379 |

Source

|

| Record name | 2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224785-98-2 |

Source

|

| Record name | 2-[2-Ethoxy-5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224785-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyvardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5VE803YKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Pharmacological Profile of Hydroxyvardenafil

Abstract: This technical guide provides a comprehensive analysis of hydroxyvardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor and a close structural analogue of vardenafil. Designed for researchers, medicinal chemists, and drug development professionals, this document delineates the core chemical structure, physicochemical properties, mechanism of action, and robust analytical methodologies for the identification and quantification of this compound. By integrating foundational scientific principles with practical, field-proven insights, this guide serves as an essential resource for studies involving PDE5 inhibitors, from impurity profiling in pharmaceutical manufacturing to the analysis of undeclared ingredients in dietary supplements.

Chemical Identity and Structure

Hydroxyvardenafil, systematically known as 2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one, is a direct derivative of the well-established erectile dysfunction medication, vardenafil.[1] The defining structural modification is the substitution of the N-ethyl group on the piperazine moiety of vardenafil with an N-(2-hydroxyethyl) group. This seemingly minor alteration has significant implications for the molecule's polarity and potential metabolic profile, making its accurate identification crucial.

Nomenclature and Key Identifiers

The fundamental identifiers for hydroxyvardenafil are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| IUPAC Name | 2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one | [1] |

| Molecular Formula | C23H32N6O5S | [1][2] |

| Molecular Weight | 504.6 g/mol | [1][2] |

| CAS Number | 224785-98-2 | [1][4][5] |

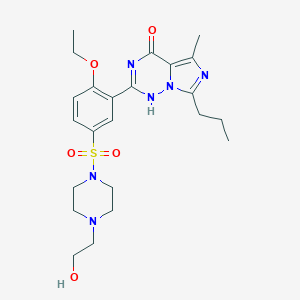

| Canonical SMILES | CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C | [1] |

| Synonyms | Hydroxy Vardenafil, Vardenafil Impurity C | [1][5] |

Structural Elucidation

The molecular architecture of hydroxyvardenafil is built upon the same imidazotriazinone core as vardenafil, which serves as a structural mimic of the purine ring of cyclic guanosine monophosphate (cGMP).[6] The key distinction, the terminal hydroxyl group on the piperazine side chain, increases the molecule's hydrophilicity compared to its parent compound, vardenafil. This structural change is visually represented in the diagram below.

Caption: 2D representation of the Hydroxyvardenafil molecule.

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are paramount as they dictate its behavior in both formulation and biological systems.[7][8] These properties influence solubility, absorption, distribution, and overall bioavailability.[9]

| Property | Value / Description | Implication | Source(s) |

| Physical Form | White to Pale Yellow Solid | Standard for most purified small molecule APIs. | [5] |

| Melting Point | 189-191°C | Indicates a crystalline solid with a relatively high degree of thermal stability. | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | Low aqueous solubility is implied; requires specific solvents for analysis and may necessitate advanced formulation strategies (e.g., salt formation, use of excipients) for oral delivery. | [5] |

| Lipophilicity (XLogP3-AA) | 1.4 | Suggests moderate lipophilicity, which is generally favorable for membrane permeability and absorption. | [1] |

| pKa (Predicted) | 9.86 ± 0.20 | The presence of the basic piperazine nitrogen suggests the molecule will be protonated at physiological pH, which can enhance solubility but may affect cell penetration. | [5] |

Mechanism of Action as a PDE5 Inhibitor

Hydroxyvardenafil functions via the same mechanism as sildenafil, vardenafil, and tadalafil: competitive inhibition of phosphodiesterase type 5 (PDE5).[6][10] Understanding this mechanism requires an appreciation of the underlying physiology of smooth muscle relaxation.

The Nitric Oxide/cGMP Signaling Pathway

In response to sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells within the penile corpus cavernosum.[11] NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[12] Elevated intracellular cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in the relaxation of the smooth muscle tissue of the corpus cavernosum. This relaxation allows for increased blood flow into the penis, causing an erection.[13][14]

Role of PDE5 and Point of Inhibition

The physiological effects of cGMP are terminated by its degradation into the inactive GMP by phosphodiesterase enzymes.[10] PDE5 is the predominant isozyme in the corpus cavernosum responsible for this degradation.[13] Hydroxyvardenafil, by inhibiting PDE5, prevents the breakdown of cGMP. This action enhances and prolongs the smooth muscle-relaxing effects of NO, thereby facilitating and sustaining an erection in the presence of sexual stimulation.[10][11] It is critical to note that PDE5 inhibitors do not initiate erections directly; they only potentiate the natural physiological response to sexual arousal.[14]

Caption: The NO/cGMP signaling pathway and the inhibitory action of Hydroxyvardenafil.

Analytical Methodologies

The accurate detection and quantification of hydroxyvardenafil are essential for quality control, pharmacokinetic studies, and the identification of adulterants in unregulated products.[15] Methodologies typically rely on chromatographic separation coupled with sensitive detection techniques.

Chromatographic Separation: RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for analyzing vardenafil and its analogues due to its efficiency in separating moderately polar to nonpolar compounds.[16][17] The causality for this choice lies in the interaction between the hydrophobic stationary phase (e.g., C18) and the lipophilic regions of the hydroxyvardenafil molecule.

Exemplar Experimental Protocol: RP-HPLC-UV

-

Instrumentation: An HPLC system equipped with a UV-Vis or Photo Diode Array (PDA) detector.[14]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its proven resolving power with similar compounds.[16][18]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10-20 mM potassium dihydrogen phosphate or ammonium acetate, pH adjusted to 3.0-5.0) and an organic modifier like acetonitrile or methanol.[18][19] A typical starting point would be a 70:30 (v/v) ratio of buffer to acetonitrile. The acidic pH ensures that the basic nitrogen on the piperazine ring is protonated, leading to sharper, more symmetrical peaks.

-

Flow Rate: 1.0 mL/min.[16]

-

Detection Wavelength: Monitoring at approximately 230-247 nm, corresponding to a strong UV absorbance maximum for the vardenafil chromophore.[16][18]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a known concentration (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.

-

Validation: The method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[14][16] This ensures the protocol is a self-validating system, providing trustworthy and reproducible results.

Mass Spectrometric Detection (LC-MS/MS)

For ultimate specificity and sensitivity, especially in complex matrices like plasma or herbal supplements, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the authoritative method.[20]

Rationale and Key Parameters:

-

Ionization: Positive electrospray ionization (ESI+) is highly effective, as the basic nitrogen atoms in the piperazine ring are readily protonated to form the precursor ion [M+H]+.[21]

-

Precursor Ion: For hydroxyvardenafil (C23H32N6O5S), the expected protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of 505.22.

-

Product Ions: Collision-induced dissociation (CID) of the precursor ion would generate characteristic fragment ions. Based on the fragmentation of vardenafil, key product ions would include those resulting from the cleavage of the piperazine ring and the sulfonyl group. A likely prominent fragment would be observed around m/z 151, corresponding to a portion of the piperazine side chain.[20][21]

-

Workflow: The analytical workflow involves sample extraction (e.g., liquid-liquid or solid-phase extraction), chromatographic separation, ionization, and detection using selected reaction monitoring (SRM) for quantitative analysis.

Caption: A typical LC-MS/MS workflow for the analysis of Hydroxyvardenafil.

Conclusion

Hydroxyvardenafil is a significant vardenafil analogue with a well-defined chemical structure and a predictable mechanism of action as a PDE5 inhibitor. Its physicochemical properties, particularly its moderate lipophilicity and basic character, are critical determinants of its analytical behavior and potential pharmacokinetic profile. The robust RP-HPLC and LC-MS/MS methodologies detailed herein provide the necessary tools for its accurate and reliable quantification. For scientists and researchers in drug development and forensic analysis, a thorough understanding of hydroxyvardenafil's properties is indispensable for ensuring pharmaceutical quality, conducting bioequivalence studies, and combating the adulteration of consumer products.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135487732, Hydroxyvardenafil. Retrieved from [Link].

-

Global Substance Registration System (GSRS). HYDROXYVARDENAFIL. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136242372, Hydroxy Chlorodenafil. Retrieved from [Link].

-

Gallo, M., et al. (2013). Detection and Structure Elucidation of Hydroxythiovardenafil as an Adulterant in a Herbal Dietary Supplement. PubMed. Retrieved from [Link].

-

Gadekar, T., et al. (2024). A Validated Simple, Rapid and Accurate RP-HPLC Approach for Measuring Vardenafil Hydrochloride Trihydrate in Bulk Drugs and. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135438569, Vardenafil Hydrochloride. Retrieved from [Link].

-

Pharmaffiliates. Hydroxyvardenafil | CAS No : 224785-98-2. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135413545, Vardenafil Hydrochloride Trihydrate. Retrieved from [Link].

-

Wikipedia. PDE5 inhibitor. Retrieved from [Link].

-

Urology Textbook. Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Retrieved from [Link].

-

Sung, B., et al. (2004). Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). PubMed. Retrieved from [Link].

-

Al-Azzawi, T. K., & Al-Shammari, A. M. (2023). HPLC Method Development and Validation for Determination of Verdenafil as Bulk Drug and In Tablet Dosage Form. Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link].

-

Gadekar, T., et al. (2024). A Validated Simple, Rapid and Accurate RP-HPLC Approach for Measuring Vardenafil Hydrochloride Trihydrate in Bulk Drugs and Medicinal Formulations. ResearchGate. Retrieved from [Link].

-

D'Andrea, G., & Tacchini, G. (2019). PDE5 Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link].

-

ResearchGate. (2009). Determination of Vardenafil in Pharmaceutical Formulation by HPLC Using Conventional C 18 and Monolithic Silica Columns | Request PDF. Retrieved from [Link].

-

Ku, H. Y., et al. (2009). Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study. PubMed. Retrieved from [Link].

-

ResearchGate. (2009). (PDF) Development of a method for the determination of vardenafil in human plasma by high performance liquid chromatography with UV detection. Retrieved from [Link].

-

Rizzo, S., et al. (2023). High resolution mass spectra of the new vardenafil analogue, morphardenafil. ResearchGate. Retrieved from [Link].

-

Al-Hayali, M. T., et al. (2021). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence. PMC - NIH. Retrieved from [Link].

-

Jackson, G. (2004). Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction. PubMed. Retrieved from [Link].

-

Andersson, K. E. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology. Retrieved from [Link].

-

ResearchGate. (2023). Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. Retrieved from [Link].

-

RedBox Rx. (2023). A Complete Guide to Compare ED Medications. Retrieved from [Link].

-

de Oliveira, D. N., et al. (2023). Characterization of Pharmaceutical Transformation Products by High-Field Asymmetric Waveform Ion Mobility and Infrared Ion Spectroscopy Coupled to Mass Spectrometry. PMC - NIH. Retrieved from [Link].

-

Khan, A., et al. (2014). RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link].

-

Drugs.com. Sildenafil vs Vardenafil Comparison. Retrieved from [Link].

-

Ro. (2024). Vardenafil (Levitra) vs. Tadalafil (Cialis): Which is Better for ED? Retrieved from [Link].

-

van de Waterbeemd, M., et al. (2022). High-Resolution Native Mass Spectrometry. PubMed. Retrieved from [Link].

-

Cloud Pharmacy. Vardenafil vs Tadalafil: Which Pill Is Best For ED? Retrieved from [Link].

-

Shikov, A. N., et al. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. PMC - NIH. Retrieved from [Link].

-

Waring, M. J., et al. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PMC - NIH. Retrieved from [Link].

-

Patel, D., et al. (2019). Impact of physiochemical properties on pharmacokinetics of protein therapeutics. PubMed. Retrieved from [Link].

-

D'Avola, A., et al. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed. Retrieved from [Link].

Sources

- 1. Hydroxyvardenafil | C23H32N6O5S | CID 135487732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Hydroxy Chlorodenafil | C19H23ClN4O3 | CID 136242372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroxyvardenafil | 224785-98-2 [chemicalbook.com]

- 5. Hydroxyvardenafil CAS#: 224785-98-2 [amp.chemicalbook.com]

- 6. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of physiochemical properties on pharmacokinetics of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 11. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. urology-textbook.com [urology-textbook.com]

- 14. ajprr.com [ajprr.com]

- 15. Detection and structure elucidation of hydroxythiovardenafil as an adulterant in a herbal dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijper.org [ijper.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. japsonline.com [japsonline.com]

- 20. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of Hydroxyvardenafil

An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxyvardenafil

This guide provides a comprehensive technical overview for the synthesis and characterization of Hydroxyvardenafil, an analog of the phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil. Designed for researchers, scientists, and professionals in drug development, this document outlines a proposed synthetic pathway and details the analytical methodologies required for structural confirmation and purity assessment. The protocols and insights provided are grounded in established chemical principles and analogous procedures reported in the scientific literature.

Introduction to Hydroxyvardenafil

Hydroxyvardenafil, with the chemical name 2-[2-Ethoxy-5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1][2][3]triazin-4(1H)-one, is a significant analog and potential metabolite or impurity of Vardenafil.[3] As a member of the PDE5 inhibitor class of compounds, its synthesis and characterization are of interest for reference standard preparation, impurity profiling in Vardenafil drug products, and pharmacological evaluation. Understanding its chemical properties is crucial for quality control and regulatory compliance in the pharmaceutical industry.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one | [1] |

| Molecular Formula | C23H32N6O5S | [1] |

| Molecular Weight | 504.6 g/mol | [1] |

| CAS Number | 224785-98-2 | [3] |

| Appearance | White to Pale Yellow Solid (Predicted) | [3] |

| Melting Point | 189-191°C | [3] |

Proposed Synthesis of Hydroxyvardenafil

The synthesis of Hydroxyvardenafil can be logically devised from the established synthetic routes for Vardenafil.[3][4][5] The key strategic disconnection lies in the final amidation step, where N-(2-hydroxyethyl)piperazine is introduced instead of N-ethylpiperazine. The proposed multi-step synthesis is outlined below, commencing from the commercially available precursor, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one.[6]

Synthetic Pathway Overview

The proposed synthesis involves two primary transformations:

-

Chlorosulfonation of the imidazotriazinone core.

-

Amidation of the resulting sulfonyl chloride with N-(2-hydroxyethyl)piperazine.

Caption: Proposed synthetic pathway for Hydroxyvardenafil.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1][2][3]triazin-2-yl)benzenesulfonyl chloride

This step introduces the sulfonyl chloride functional group onto the phenyl ring of the imidazotriazinone core. The choice of a potent chlorosulfonating agent is critical for achieving high conversion.

-

Materials:

-

Protocol:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one (1 equivalent) in an excess of chlorosulfonic acid at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the sulfonyl chloride intermediate.

-

Causality Behind Experimental Choices: The use of anhydrous conditions is paramount to prevent the hydrolysis of the highly reactive chlorosulfonic acid and the resulting sulfonyl chloride product.[3] Quenching on ice ensures rapid cooling and precipitation of the product while safely neutralizing the strong acid.

Step 2: Synthesis of Hydroxyvardenafil

This final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with N-(2-hydroxyethyl)piperazine.

-

Materials:

-

Protocol:

-

Dissolve the sulfonyl chloride intermediate (1 equivalent) in the chosen anhydrous aprotic solvent under a nitrogen atmosphere.

-

Add the inorganic base (2-3 equivalents) to the solution.

-

Slowly add a solution of N-(2-hydroxyethyl)piperazine (1.1-1.5 equivalents) in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.

-

After completion, filter off the inorganic salts and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification

Purification of the crude Hydroxyvardenafil is essential to remove unreacted starting materials and by-products.

-

Protocol:

-

The crude product can be purified by column chromatography on silica gel, using a gradient elution system of dichloromethane and methanol.

-

Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for achieving high purity.[7]

-

The fractions containing the pure product are combined and the solvent is evaporated to yield Hydroxyvardenafil as a solid. The solid can be further purified by recrystallization from a suitable solvent system like ethanol/water.

-

Characterization of Hydroxyvardenafil

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized Hydroxyvardenafil.

Characterization Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijper.org [ijper.org]

- 3. US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]

- 4. US9845328B2 - Method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]

- 5. CN101050217A - Method for synthesizing Vardenafil hydrochloric acid - Google Patents [patents.google.com]

- 6. clearsynth.com [clearsynth.com]

- 7. ardena.com [ardena.com]

An In-depth Technical Guide to the Mechanism of Action of Hydroxyvardenafil as a PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of hydroxyvardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). As an active analog of vardenafil, its function is intrinsically linked to the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of smooth muscle tone. We will dissect the key biochemical interactions, the structural basis for its high potency, and the physiological consequences of PDE5 inhibition. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in-vitro and in-vivo characterization of PDE5 inhibitors, offering a robust framework for research and development. The content is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep, actionable understanding for professionals in the field.

Section 1: The Physiological Landscape: The Nitric Oxide/cGMP Signaling Pathway

The efficacy of any PDE5 inhibitor is rooted in its ability to modulate a fundamental biological signaling cascade responsible for vasodilation. Understanding this pathway is paramount to comprehending the inhibitor's mechanism of action. The process is initiated by sexual stimulation, which triggers the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells within the corpus cavernosum.[1][2][3]

The key steps are as follows:

-

NO Release and sGC Activation : Gaseous NO diffuses into adjacent smooth muscle cells. Here, it binds to the heme moiety of soluble guanylate cyclase (sGC), inducing a conformational change that activates the enzyme.[3]

-

cGMP Synthesis : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into the second messenger, cyclic guanosine monophosphate (cGMP).[2]

-

PKG Activation and Smooth Muscle Relaxation : Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG).[4][5] PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium.[6][7] This cascade results in the relaxation of the corpus cavernosum smooth muscle.

-

Vasodilation and Erection : The relaxation of these smooth muscles allows for a rapid inflow of blood into the sinusoidal spaces of the corpus cavernosum. This engorgement compresses the subtunical venules, trapping blood within the penis and leading to a sustained erection.[8]

-

Signal Termination by PDE5 : The signaling cascade is naturally terminated by phosphodiesterase type 5 (PDE5), an enzyme highly expressed in the corpus cavernosum.[1][9] PDE5 specifically hydrolyzes the phosphodiester bond of cGMP, converting it to the inactive 5'-guanosine monophosphate (5'-GMP), thus restoring the smooth muscle to its contracted state.[9]

Figure 1: The Nitric Oxide/cGMP signaling pathway in vascular smooth muscle cells.

Section 2: Core Mechanism of Action: Competitive Inhibition of PDE5

Hydroxyvardenafil, like its parent compound vardenafil, functions as a potent and highly selective competitive inhibitor of the PDE5 enzyme.[1] The core of its mechanism lies in its structural similarity to the natural substrate, cGMP.

Molecular Interaction: The heterocyclic ring system of vardenafil (and by extension, hydroxyvardenafil) is designed to mimic the purine ring of cGMP.[10] This allows it to fit snugly into the catalytic pocket of the PDE5 enzyme. By occupying this active site, it physically prevents cGMP from binding. This is the definition of competitive inhibition. It is a reversible process; the inhibitor can bind and dissociate from the enzyme.

The high potency of vardenafil is attributed to specific conformational changes in both the inhibitor molecule and the enzyme upon binding.[11][12][13] Crystal structure analysis reveals that the binding of vardenafil induces a different conformation of the H-loop of the PDE5 catalytic domain compared to when it is unbound or bound to other inhibitors like sildenafil.[11] This induced fit results in a more stable enzyme-inhibitor complex, accounting for its greater potency.[10][11]

Biochemical and Physiological Consequences: By inhibiting PDE5, hydroxyvardenafil effectively puts a brake on the degradation of cGMP.[14] This leads to an accumulation of cGMP within the smooth muscle cells for as long as the inhibitor is present and NO is being produced (i.e., during sexual stimulation). The elevated cGMP levels ensure that PKG remains active, thereby prolonging the state of smooth muscle relaxation and vasodilation.[2] It is crucial to understand that PDE5 inhibitors do not initiate an erection directly; they only enhance and sustain the natural erectile response to sexual stimulation, which is the trigger for NO release.[1][9]

Figure 2: Competitive inhibition of PDE5 by Hydroxyvardenafil.

Section 3: Quantifying Efficacy: Pharmacodynamics and Pharmacokinetics

Pharmacodynamics: Potency and Selectivity

The clinical utility of a PDE5 inhibitor is defined by two key pharmacodynamic parameters: its potency (how much of the drug is needed for an effect) and its selectivity (how specifically it targets PDE5 over other enzymes).

-

Potency (IC50) : Potency is measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in vitro.[15][16] Vardenafil is known for its high potency, with a reported IC50 for human PDE5 of approximately 0.7 nM.[17] This high potency means that lower doses are required to achieve a therapeutic effect.

-

Selectivity : There are 11 families of phosphodiesterases in the human body.[18] Cross-reactivity with other PDEs can lead to side effects. For example, inhibition of PDE6 (found in the retina) is associated with visual disturbances, while inhibition of PDE11 may cause myalgia.[18][19] Vardenafil exhibits high selectivity for PDE5. The table below compares its inhibitory activity against various PDE isoforms.

| PDE Isoform | Vardenafil IC50 (nM) | Selectivity Ratio (IC50 PDE-X / IC50 PDE5) | Associated Tissues/Functions |

| PDE5 | ~0.7 | 1 | Corpus Cavernosum, Lungs |

| PDE1 | ~180 | ~257x | Brain, Heart, Smooth Muscle |

| PDE6 | ~11 | ~16x | Retinal Photoreceptors |

| PDE11 | ~20 | ~29x | Skeletal Muscle, Prostate, Testis |

| (Data is representative for Vardenafil and serves as a strong proxy for Hydroxyvardenafil. Actual values may vary between studies.) |

Causality Insight : The high selectivity is a direct result of subtle differences in the amino acid composition and structure of the catalytic sites among PDE isoforms. Drug design efforts focus on exploiting these differences to maximize binding to PDE5 while minimizing interactions with off-targets, thereby creating a more favorable safety profile.[20][21][22]

Pharmacokinetics: The Drug's Journey

The pharmacokinetic profile determines the onset and duration of a drug's action. For vardenafil, this profile is characterized by rapid absorption and relatively fast metabolism.[17]

-

Absorption : Vardenafil is rapidly absorbed following oral administration, with maximum plasma concentrations (Tmax) reached in approximately 40-60 minutes.[17]

-

Distribution : It is widely distributed in tissues.

-

Metabolism : It is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform. The major metabolite, M1, is also an active PDE5 inhibitor, though less potent than the parent compound.[17]

-

Elimination : The elimination half-life (T1/2) is approximately 4-5 hours, meaning its effects are relatively short-acting compared to some other PDE5 inhibitors.[17]

Section 4: The Scientist's Toolkit: Experimental Protocols

Validating the mechanism and quantifying the potency of a compound like hydroxyvardenafil requires robust and reproducible experimental models.

Protocol 1: In Vitro Determination of Inhibitory Potency (IC50)

This protocol describes a standard biochemical assay to determine the IC50 of an inhibitor against purified PDE5 enzyme. The principle is to measure the rate of cGMP hydrolysis in the presence of varying concentrations of the inhibitor.

Methodology Rationale : This is a self-validating system. By including a "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity), all intermediate measurements can be reliably normalized. The use of a substrate concentration near the Michaelis-Menten constant (Km) ensures the enzyme is active but not saturated, making it sensitive to competitive inhibition.

Figure 3: Experimental workflow for IC50 determination of a PDE5 inhibitor.

Step-by-Step Protocol:

-

Reagent Preparation :

-

Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA).

-

Reconstitute purified human recombinant PDE5 enzyme in assay buffer to a working concentration.

-

Prepare a stock solution of cGMP substrate.

-

Prepare a stock solution of hydroxyvardenafil in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of test concentrations.

-

-

Assay Setup (in a 96-well plate) :

-

Add a fixed volume of the diluted inhibitor solutions to their respective wells. Include a "vehicle control" (DMSO only) for 100% enzyme activity and a "no inhibitor" control.

-

Add the PDE5 enzyme solution to all wells except the "no enzyme" background control.

-

Pre-incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction :

-

Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

-

Incubate the plate at 37°C for a fixed time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

-

Detection :

-

Data Analysis :

-

Subtract the background reading (no enzyme) from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression software to determine the IC50 value.[16][25]

-

Protocol 2: In Vivo Efficacy Assessment in Animal Models

To demonstrate physiological efficacy, in vivo models are essential. Rodent models are the most common choice for ED research due to their well-established protocols, cost-effectiveness, and the ability to create disease states (e.g., diabetes-induced ED) that mimic human conditions.[26][27][28]

Model : Anesthetized male Sprague-Dawley rats with cavernous nerve stimulation.

Rationale : This is a gold-standard model that allows for direct, quantitative measurement of erectile response while controlling for behavioral variables.[29] Anesthesia is critical to immobilize the animal for surgery and pressure measurement, and direct nerve stimulation bypasses central nervous system influences, allowing for a focused assessment of the peripheral erectile mechanism where PDE5 inhibitors act.

Step-by-Step Methodology:

-

Animal Preparation :

-

Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine/xylazine).

-

Perform a midline abdominal incision to expose the pelvic plexus and cavernous nerve. Place a stimulating electrode around the nerve.

-

Insert a 23-gauge needle connected to a pressure transducer into the penile crus to measure intracavernosal pressure (ICP).

-

Insert a catheter into the carotid artery to measure systemic mean arterial pressure (MAP).

-

-

Drug Administration :

-

Administer hydroxyvardenafil or vehicle control via an appropriate route (e.g., oral gavage, intravenous injection). Allow sufficient time for the drug to be absorbed and distributed based on its known pharmacokinetics.

-

-

Erectile Response Measurement :

-

Deliver electrical stimulation to the cavernous nerve (e.g., 5V, 20 Hz, 60-second duration).

-

Record the maximal ICP and the total ICP (area under the curve) during stimulation.

-

Simultaneously record the MAP.

-

-

Data Analysis :

-

The primary efficacy endpoint is the ratio of maximal ICP to MAP (ICP/MAP). This normalization is crucial as it corrects for any changes in systemic blood pressure caused by the drug, isolating the effect on penile-specific vasodilation.

-

Compare the ICP/MAP ratio in the drug-treated group to the vehicle-treated group. A statistically significant increase in this ratio indicates pro-erectile efficacy.

-

Conclusion

Hydroxyvardenafil exerts its therapeutic effect through a well-defined mechanism of action as a potent and selective competitive inhibitor of the PDE5 enzyme. By integrating into the NO/cGMP signaling pathway, it prevents the degradation of cGMP, thereby amplifying the natural physiological process of smooth muscle relaxation and vasodilation in the corpus cavernosum. Its high potency and selectivity, which can be precisely quantified through established in-vitro and in-vivo protocols, underscore its efficacy as a therapeutic agent. This guide provides the foundational knowledge and practical methodologies for scientists to further investigate and develop this class of compounds.

References

- Understanding the Pharmacological Action of Vardenafil - DiCOM UPSE. (URL: )

-

Corbin, J. D., et al. "Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5)." Neurochemistry International, 2004. (URL: [Link])

- What is the mechanism of Vardenafil Hydrochloride?

-

Models for erectile dysfunction and their importance to novel drug discovery - PubMed. (URL: [Link])

-

Schellack, N., & Agoro, A. "A review of phosphodiesterase type 5 inhibitors : review article." Sabinet African Journals, 2014. (URL: [Link])

-

Vardenafil - PubMed. (URL: [Link])

-

Wang, H., et al. "Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil." Molecular Pharmacology, 2008. (URL: [Link])

-

Schellack, N., & Agoro, A. "A review of phosphodiesterase type 5 inhibitors." South African Family Practice, 2014. (URL: [Link])

-

Lincoln, T. M., et al. "Invited Review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression." Journal of Applied Physiology, 2001. (URL: [Link])

- What is Vardenafil Hydrochloride used for?

-

Phosphodiesterase type 5 (PDE5) inhibitors for the treatment of erectile dysfunction. Expert Opinion on Pharmacotherapy, 2010. (URL: [Link])

-

Lincoln, T. M., Dey, N., & Sellak, H. "Invited Review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression." Journal of Applied Physiology, 2001. (URL: [Link])

-

Carvajal, J. A., et al. "Molecular mechanism of cGMP-mediated smooth muscle relaxation." Journal of Cellular Physiology, 2000. (URL: [Link])

-

Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil | Scilit. (URL: [Link])

-

Conformational variations of both phosphodiesterase-5 and inhibitors provide the structural basis for the physiological effects of vardenafil and sildenafil - PubMed. (URL: [Link])

-

CGMP-Dependent Protein Kinase I and Smooth Muscle Relaxation - R Discovery. (URL: [Link])

-

Review on Phosphodiesterase-5 Inhibitors as a Topical Therapy for Erectile Dysfunction - Oxford Academic. (URL: [Link])

-

The Effect of Phosphodiesterase-type 5 Inhibitors on Erectile Function: An Overview of Systematic Reviews - Frontiers. (URL: [Link])

-

Investigative Models in Erectile Dysfunction: A State-of-the-Art Review of Current Animal Models - Oxford Academic. (URL: [Link])

-

cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC - NIH. (URL: [Link])

-

Animal models of erectile dysfunction - PMC - PubMed Central. (URL: [Link])

-

Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed. (URL: [Link])

-

IC50 Determination - edX. (URL: [Link])

-

Selectivity data of vardenafil and sildenafil for PDE5 inhibition - ResearchGate. (URL: [Link])

-

Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research. (URL: [Link])

-

Animal models in the study of diabetic erectile dysfunction: mechanisms and applications. Frontiers in Endocrinology, 2024. (URL: [Link])

-

IC50 - Wikipedia. (URL: [Link])

-

Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL: [Link])

-

Viagra alternatives? Study of mouse erections hints at new ways to treat erectile dysfunction. Live Science, 2024. (URL: [Link])

-

Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed. (URL: [Link])

-

Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV. (URL: [Link])

-

A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv. (URL: [Link])

-

Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor - BellBrook Labs. (URL: [Link])

-

Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC - PubMed Central. (URL: [Link])

-

Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - NIH. (URL: [Link])

-

PDE5 inhibitor - Wikipedia. (URL: [Link])

-

Phosphodiesterase 5 Inhibitors - Drug Design and Differentiation Based on Selectivity, Pharmacokinetic and Efficacy Profiles. (URL: [Link])

-

(PDF) Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - ResearchGate. (URL: [Link])

-

Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. (URL: [Link])

-

PDE5 Inhibitors - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed. (URL: [Link])

-

Vardenafil: a novel type 5 phosphodiesterase inhibitor for the treatment of erectile dysfunction - PubMed. (URL: [Link])

-

Pharmacokinetics and Pharmacodynamics - Prehospital Paradigm Podcast. (URL: [Link])

-

Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv. (URL: [Link])

Sources

- 1. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]

- 2. What is Vardenafil Hydrochloride used for? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. urology-textbook.com [urology-textbook.com]

- 10. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil | Scilit [scilit.com]

- 13. Conformational variations of both phosphodiesterase-5 and inhibitors provide the structural basis for the physiological effects of vardenafil and sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 15. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. IC50 - Wikipedia [en.wikipedia.org]

- 17. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. eurekaselect.com [eurekaselect.com]

- 22. researchgate.net [researchgate.net]

- 23. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]

- 25. courses.edx.org [courses.edx.org]

- 26. Models for erectile dysfunction and their importance to novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. Frontiers | Animal models in the study of diabetic erectile dysfunction: mechanisms and applications [frontiersin.org]

- 29. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of Hydroxyvardenafil

Abstract

Hydroxyvardenafil, a structural analogue of the potent phosphodiesterase type 5 (PDE5) inhibitor vardenafil, has emerged as a compound of interest within the field of erectile dysfunction research and drug development. This technical guide provides a comprehensive overview of the pharmacological profile of Hydroxyvardenafil, designed for researchers, scientists, and drug development professionals. By leveraging established knowledge of vardenafil and its metabolites, this document elucidates the anticipated mechanism of action, selectivity, and pharmacokinetic/pharmacodynamic properties of Hydroxyvardenafil. Furthermore, this guide details robust experimental protocols for the in-vitro and in-vivo characterization of novel PDE5 inhibitors, providing a framework for the empirical validation of Hydroxyvardenafil's pharmacological profile.

Introduction: The Landscape of PDE5 Inhibition and the Emergence of Hydroxyvardenafil

The treatment of erectile dysfunction (ED) was revolutionized by the advent of selective phosphodiesterase type 5 (PDE5) inhibitors. These agents, including sildenafil, tadalafil, and vardenafil, have become first-line therapies due to their efficacy and favorable safety profiles.[1][2] PDE5 inhibitors function by enhancing the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is the primary mediator of penile erection.[3]

Vardenafil is recognized for its high potency and selectivity for the PDE5 isozyme.[1][4] Hydroxyvardenafil, a derivative of vardenafil, is characterized by the presence of a hydroxyethyl group on the piperazine moiety, in place of the ethyl group in the parent compound.[5] While specific pharmacological data for Hydroxyvardenafil is not extensively published, its structural similarity to vardenafil and its known metabolites allows for a scientifically grounded extrapolation of its pharmacological profile. This guide will synthesize the available information on vardenafil and its analogues to present a detailed projection of the pharmacological characteristics of Hydroxyvardenafil, alongside the requisite methodologies for its comprehensive evaluation.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems.[6][7][8][9]

Table 1: Physicochemical Properties of Hydroxyvardenafil

| Property | Value | Source |

| IUPAC Name | 2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][5][10][11]triazin-4-one | [5] |

| Molecular Formula | C₂₃H₃₂N₆O₅S | [5] |

| Molecular Weight | 504.6 g/mol | [5] |

| CAS Number | 224785-98-2 | [5] |

| Predicted XLogP3 | 1.4 | [5] |

Mechanism of Action: Potentiating the cGMP Signaling Cascade

Hydroxyvardenafil is presumed to exert its pharmacological effects through the selective inhibition of PDE5, mirroring the mechanism of its parent compound, vardenafil.

The Nitric Oxide/cGMP Pathway in Erectile Function

Penile erection is a hemodynamic event initiated by sexual stimulation, which triggers the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the corpus cavernosum.[12] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), leading to the phosphorylation of various downstream targets. This cascade results in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle of the corpus cavernosum and penile arterioles. This relaxation allows for increased blood flow into the penis, leading to an erection.[12]

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs).[13] In the human corpus cavernosum, PDE5 is the predominant isozyme responsible for cGMP degradation.

Role of Hydroxyvardenafil in PDE5 Inhibition

By selectively inhibiting PDE5, Hydroxyvardenafil is expected to prevent the breakdown of cGMP. This leads to an accumulation of cGMP in the corpus cavernosum, thereby amplifying the NO-mediated smooth muscle relaxation and enhancing erectile function in the presence of sexual stimulation.

Caption: The NO/cGMP signaling pathway and the inhibitory action of Hydroxyvardenafil on PDE5.

In-Vitro Pharmacology: Potency and Selectivity

The cornerstone of a PDE5 inhibitor's pharmacological profile is its potency against the target enzyme and its selectivity over other PDE isozymes.

Predicted Potency against PDE5

Vardenafil is a highly potent inhibitor of human PDE5, with a reported IC50 of 0.7 nM.[10][14] Its major metabolite, M1 (desethylvardenafil), exhibits a similar selectivity profile to the parent compound but is approximately four times less potent.[14] Given that Hydroxyvardenafil is structurally analogous to vardenafil, it is anticipated to be a potent PDE5 inhibitor, with an IC50 value likely in the low nanomolar range.

Anticipated Selectivity Profile

The selectivity of a PDE5 inhibitor is critical for minimizing off-target effects. Vardenafil demonstrates high selectivity for PDE5 over other PDE isozymes.[10][15]

Table 2: Anticipated Selectivity Profile of Hydroxyvardenafil (based on Vardenafil data)

| PDE Isozyme | Vardenafil IC50 (nM) | Selectivity Ratio (vs. PDE5) | Potential Clinical Implication of Inhibition |

| PDE5 | 0.7 | 1 | Erectile function, vasodilation |

| PDE1 | 180 | ~257 | Vasodilation, tachycardia |

| PDE2 | >1000 | >1428 | - |

| PDE3 | >1000 | >1428 | - |

| PDE4 | >1000 | >1428 | - |

| PDE6 | 11 | ~16 | Visual disturbances (e.g., color vision changes) |

| PDE11 | ~6510 (calculated from 9300-fold selectivity) | ~9300 | Unknown, potential for myalgia or back pain |

| Data for vardenafil sourced from Saenz de Tejada et al. (2002) and Weeks et al. (2005).[10][16] |

It is hypothesized that Hydroxyvardenafil will exhibit a selectivity profile comparable to that of vardenafil, with high selectivity for PDE5, moderate selectivity against PDE6, and excellent selectivity over other PDE isozymes.

Experimental Protocols for Pharmacological Characterization

The following protocols provide a framework for the comprehensive in-vitro and in-vivo evaluation of Hydroxyvardenafil.

In-Vitro PDE Inhibition Assay (Fluorescence Polarization)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of Hydroxyvardenafil against PDE5 and a panel of other PDE isozymes.

Objective: To quantify the potency and selectivity of Hydroxyvardenafil.

Principle: This competitive immunoassay measures the amount of cGMP produced by the PDE enzyme. The assay utilizes a fluorescently labeled cGMP tracer that competes with the enzyme-produced cGMP for binding to a specific antibody. The amount of tracer bound to the antibody is inversely proportional to the amount of cGMP produced, and this is detected by fluorescence polarization.

Materials:

-

Recombinant human PDE isozymes (PDE1-11)

-

Hydroxyvardenafil

-

Reference PDE5 inhibitors (e.g., vardenafil, sildenafil)

-

cGMP substrate

-

Fluorescently labeled cGMP tracer

-

Anti-cGMP antibody

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)

-

384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of Hydroxyvardenafil and reference inhibitors in DMSO.

-

Enzyme Preparation: Dilute the recombinant PDE enzymes to the desired concentration in assay buffer.

-

Assay Plate Setup: Add the diluted compounds and controls (DMSO for 100% activity, a known inhibitor for 0% activity) to the microplate wells.

-

Enzyme Addition: Add the diluted PDE enzyme solution to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Add the cGMP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination and Detection: Add a mixture of the fluorescent cGMP tracer and the anti-cGMP antibody to stop the reaction and initiate the competitive binding.

-

Incubation: Incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Data Acquisition: Read the fluorescence polarization on a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of Hydroxyvardenafil and determine the IC50 value using a non-linear regression analysis.

Caption: Workflow for the in-vitro PDE inhibition fluorescence polarization assay.

In-Vivo Efficacy Assessment in an Animal Model of Erectile Dysfunction

Rodent models are widely used to evaluate the in-vivo efficacy of potential treatments for erectile dysfunction.[10][17]

Objective: To determine the effect of Hydroxyvardenafil on erectile function in a rat model.

Animal Model: Male Sprague-Dawley rats (10-12 weeks old).

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week.

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Surgical Preparation:

-

Expose the carotid artery and insert a catheter for blood pressure monitoring.

-

Expose the corpus cavernosum and insert a 23-gauge needle connected to a pressure transducer to measure intracavernosal pressure (ICP).

-

Isolate the cavernous nerve for electrical stimulation.

-

-

Drug Administration: Administer Hydroxyvardenafil or vehicle intravenously or orally at various doses.

-

Erectile Function Assessment:

-

After a predetermined time following drug administration, apply electrical stimulation to the cavernous nerve at varying frequencies.

-

Record the maximal ICP and the mean arterial pressure (MAP) during stimulation.

-

-

Data Analysis: Calculate the ICP/MAP ratio to normalize for changes in systemic blood pressure. Compare the erectile responses in the Hydroxyvardenafil-treated groups to the vehicle control group.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for establishing a safe and effective dosing regimen.[6][13][18]

Predicted Pharmacokinetic Profile

Based on the data for vardenafil, Hydroxyvardenafil is expected to be rapidly absorbed following oral administration.[19] Vardenafil has a terminal half-life of approximately 4-5 hours and is primarily eliminated through hepatic metabolism, mainly by the cytochrome P450 (CYP) 3A4 isoenzyme.[14] It is anticipated that Hydroxyvardenafil will exhibit a similar pharmacokinetic profile.

Known Metabolism

A study on the in-vitro and in-vivo metabolism of Hydroxyvardenafil in human liver microsomes and rats, respectively, has identified thirteen metabolites.[5] The metabolic pathways likely involve N-dealkylation, hydroxylation, and glucuronidation.

Bioanalytical Method for Quantification

Accurate quantification of Hydroxyvardenafil in biological matrices is essential for pharmacokinetic studies.[20][21] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[5]

Protocol Outline: LC-MS/MS Quantification of Hydroxyvardenafil in Plasma

-

Sample Preparation: Perform protein precipitation or liquid-liquid extraction of plasma samples to remove interfering substances.

-

Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid) to separate Hydroxyvardenafil from other matrix components.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. The precursor-to-product ion transition for Hydroxyvardenafil would need to be optimized.

Conclusion and Future Directions

Hydroxyvardenafil is a promising analogue of vardenafil with the potential for high potency and selectivity as a PDE5 inhibitor. This technical guide has provided a comprehensive overview of its anticipated pharmacological profile, grounded in the extensive knowledge of its parent compound. The detailed experimental protocols outlined herein offer a clear path for the empirical validation of Hydroxyvardenafil's in-vitro and in-vivo properties.

Future research should focus on obtaining direct experimental data for the IC50 of Hydroxyvardenafil against a full panel of PDE isozymes to confirm its potency and selectivity. Comprehensive pharmacokinetic and pharmacodynamic studies in relevant animal models will be crucial to further delineate its therapeutic potential. The synthesis of Hydroxyvardenafil, potentially through adaptation of existing methods for vardenafil, will be a necessary first step in these endeavors.[11] The insights gained from such studies will be invaluable for guiding the further development of Hydroxyvardenafil as a potential next-generation therapy for erectile dysfunction.

References

- Saenz de Tejada, I., Angulo, J., Cuevas, P., Fernández, A., Moncada, I., Allona, A., Lledó, E., Körschen, H. G., Niewöhner, U., Haning, H., Pages, E., & Bischoff, E. (2002). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International journal of impotence research, 13(5), 282–290.

-

PubChem. (n.d.). Hydroxyvardenafil. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US9845328B2 - Method for manufacturing of vardenafil and its salts.

- Google Patents. (n.d.). US20160311827A1 - The method for manufacturing of vardenafil and its salts.

- Gajbhiye, S., Jadhav, K. S., Marathe, P. A., & Pawar, D. B. (2015). Animal models of erectile dysfunction. Indian journal of urology : IJU : journal of the Urological Society of India, 31(1), 15–21.

- Zhao, J., Xia, C., & Li, H. (2010). [Pharmacodynamics and pharmacokinetics of vardenafil in patients with erectile dysfunction]. Zhonghua nan ke xue = National journal of andrology, 16(10), 954–957.

- Kloner, R. A. (2004). Pharmacokinetics, pharmacodynamics, and efficacy of phosphodiesterase type 5 inhibitors. The American journal of cardiology, 94(9A), 36F–41F.

- Cote, R. H. (2014). Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors. Investigative ophthalmology & visual science, 55(8), 5170–5177.

- Huang, S. A., & Lie, J. D. (2013). Phosphodiesterase-5 (PDE5) inhibitors in the management of erectile dysfunction. P & T : a peer-reviewed journal for formulary management, 38(7), 407–419.

- Corbin, J. D. (2004). Head-to-head comparison of PDE5-specific inhibitor potencies for inhibiting purified PDE5 and for relaxing corpus cavernosum. International journal of impotence research, 16 Suppl 1, S41–S45.

- Sommer, F., & Engelmann, U. (2006). Potency and selectivity of vardenafil: a phosphodiesterase Type 5 inhibitor.

-

ResearchGate. (n.d.). Vardenafil preclinical trial data: Potency, pharmacodynamics, pharmacokinetics, and adverse events. Retrieved January 14, 2026, from [Link]

- Bischoff, E. (2004). Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events. International journal of impotence research, 16 Suppl 1, S34–S37.

-

ResearchGate. (n.d.). Selectivity data of vardenafil and sildenafil for PDE5 inhibition. Retrieved January 14, 2026, from [Link]

- Belpaire, F. M., & De Spiegeleer, B. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis, 7(15), 1867–1887.

- Gresser, U., & Gleiter, C. H. (2002). Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction. European journal of medical research, 7(10), 435–446.

- Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel, Switzerland), 13(12), 462.

-

Pharmaffiliates. (n.d.). 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-1-nitroso-7-propylimidazo[5,1-f][5][10][11]triazin-4(1H)-one. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3. Retrieved January 14, 2026, from [Link]

- Weeks, J. L., Zoraghi, R., Beasley, A., Sekhar, K. R., & Corbin, J. D. (2005). High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients. International journal of impotence research, 17(1), 5–9.

- Wallis, R. M., Corbin, J. D., Francis, S. H., & Ellis, P. (2001). Potency, selectivity, and consequences of nonselectivity of PDE inhibition. International journal of impotence research, 13 Suppl 3, S29–S32.

-

Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) High Biochemical Selectivity of Tadalafil, Sildenafil and Vardenafil for Human Phosphodiesterase 5A1 (PDE5) Over PDE11A4 Suggests the Absence of PDE11A4 Cross-Reaction in Patients. Retrieved January 14, 2026, from [Link]

- Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel, Switzerland), 13(12), 462.

- Al-Kadhim, A. M., Al-Baggou, B. K., & Al-Shamma, J. M. (2022). Comparative Efficacy and Safety of Sildenafil, Tadalafil, Vardenafil, Mirodenafil, Coenzyme Q, and Testosterone in the Treatment of Male Sexual Dysfunction: A Systematic Review and Meta-Analysis. Cureus, 14(3), e23447.

-

Proventa International. (n.d.). Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. Retrieved January 14, 2026, from [Link]

- Smith, K. J., & Tisdale, J. E. (2003). Vardenafil treatment for erectile dysfunction. The Annals of pharmacotherapy, 37(12), 1847–1856.

- El-Sakka, A. I. (2022). Erectile Dysfunction: Pharmacological Pathways with Understudied Potentials. Medicina (Kaunas, Lithuania), 59(1), 25.

-

ResearchGate. (n.d.). Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Impact of physiochemical properties on pharmacokinetics of protein therapeutics. Retrieved January 14, 2026, from [Link]

Sources

- 1. Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Efficacy and Safety of Sildenafil, Tadalafil, Vardenafil, Mirodenafil, Coenzyme Q, and Testosterone in the Treatment of Male Sexual Dysfunction: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potency and selectivity of vardenafil: a phosphodiesterase Type 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. proventainternational.com [proventainternational.com]

- 7. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]

- 9. Erectile Dysfunction: Pharmacological Pathways with Understudied Potentials | MDPI [mdpi.com]

- 10. bioxpedia.com [bioxpedia.com]

- 11. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. [Pharmacodynamics and pharmacokinetics of vardenafil in patients with erectile dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bioanalysis-zone.com [bioanalysis-zone.com]

- 18. mdpi.com [mdpi.com]

- 19. onlinepharmacytech.info [onlinepharmacytech.info]

- 20. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US9845328B2 - Method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In-Vitro Metabolism of Hydroxyvardenafil Using Human Liver Microsomes

Abstract

This technical guide provides a comprehensive framework for investigating the in-vitro metabolism of Hydroxyvardenafil, a primary metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil. Understanding the metabolic fate of Hydroxyvardenafil is critical for a complete characterization of Vardenafil's disposition, potential drug-drug interactions, and overall safety profile. This document details the scientific rationale, step-by-step experimental protocols, and advanced analytical methodologies required to perform this investigation using human liver microsomes (HLMs) as the primary enzymatic system. It is intended for researchers, scientists, and drug development professionals actively engaged in drug metabolism and pharmacokinetic studies.

Introduction: The Scientific Imperative

Vardenafil, a potent PDE5 inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1] The main metabolic pathways for Vardenafil involve enzymes like CYP3A4 and CYP3A5.[2] One of its major metabolites is Hydroxyvardenafil, formed through hydroxylation. While the metabolism of the parent drug, Vardenafil, is well-documented, the subsequent metabolic pathways of its metabolites, such as Hydroxyvardenafil, are less characterized.

Investigating the metabolism of a major metabolite is not merely an academic exercise. It is a crucial step in drug development for several reasons:

-

Complete Clearance Profile: It helps to understand the complete elimination pathway of the drug from the body.

-

Drug-Drug Interaction (DDI) Potential: The metabolite may be a substrate, inhibitor, or inducer of metabolic enzymes, leading to unforeseen DDIs.

-

Pharmacological Activity: The metabolite itself may possess pharmacological activity or, conversely, contribute to toxicity.

-

Safety Assessment: Characterizing all significant metabolites is a key requirement for regulatory submissions.

A 2020 study confirmed that Hydroxyvardenafil is metabolized in vitro by human liver microsomes, leading to the formation of 13 previously unreported metabolites.[3] This underscores the necessity of the detailed investigation outlined in this guide. This guide will provide the foundational protocols to reproduce and expand upon such findings.

Principle of the In-Vitro HLM Assay

Human liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes via ultracentrifugation.[4][5] They are a rich source of Phase I (e.g., Cytochrome P450s) and some Phase II (e.g., UDP-glucuronosyltransferases, UGTs) drug-metabolizing enzymes.[4][6]

The core of the assay involves incubating Hydroxyvardenafil with HLMs in a physiologically relevant buffer system at 37°C. The enzymatic reactions are initiated by adding a crucial cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which provides the reducing equivalents necessary for CYP450 activity.[4][7] Over time, Hydroxyvardenafil is consumed, and new metabolites are formed. The reaction is terminated at specific time points, and the samples are analyzed using highly sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[8]

Experimental Design & Protocols

A robust experimental design is paramount for generating reliable and reproducible data. This section details the necessary materials, reagent preparation, and a validated incubation protocol.

Materials and Reagents

| Reagent/Material | Specifications | Purpose |

| Hydroxyvardenafil | High purity standard (>98%) | Test substrate |

| Pooled Human Liver Microsomes | Characterized for CYP activity | Enzyme source |

| NADPH Regeneration System | (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase) | Sustains CYP450 activity |

| Potassium Phosphate Buffer | 100 mM, pH 7.4 | Maintains physiological pH |

| Magnesium Chloride (MgCl₂) | Stock solution (e.g., 1 M) | Cofactor for some enzymes |

| Termination Solution | Acetonitrile (ACN) with Internal Standard | Stops reaction, precipitates protein |

| Internal Standard (IS) | (e.g., Vardenafil, Sildenafil, or a stable isotope-labeled analog) | Normalizes for sample prep and analytical variability |

| Control Compounds | (e.g., Testosterone, Diclofenac) | Positive controls to verify HLM activity |

Step-by-Step Incubation Protocol

This protocol is designed for a standard metabolic stability assay, which can be adapted for metabolite identification.

-